

Using FT3967385 to Study Ubiquitin Signaling in Mitophagy

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Compound of Interest

Compound Name: FT3967385

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Application Note and Protocols

Introduction

The ubiquitin-proteasome system is a critical cellular pathway that governs protein degradation and signaling, playing a pivotal role in cellular homeostasis. A key process regulated by ubiquitination is mitophagy, the selective removal of damaged or superfluous mitochondria via autophagy. This process is essential for mitochondrial quality control, and its dysregulation is implicated in a range of human diseases, particularly neurodegenerative disorders like Parkinson's disease.^[1] Mitophagy is often initiated by the PINK1/Parkin pathway, where the E3 ligase Parkin ubiquitinates outer mitochondrial membrane (OMM) proteins, flagging damaged mitochondria for degradation.^{[2][3]}

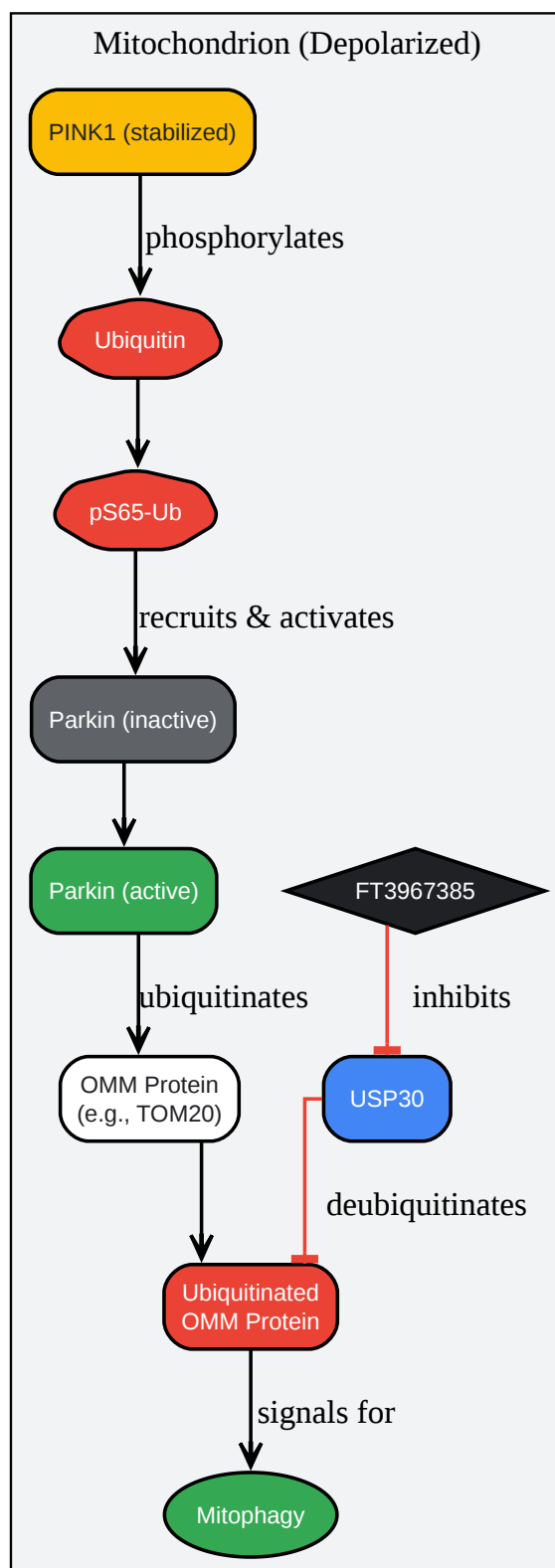
Deubiquitinating enzymes (DUBs) counteract the action of E3 ligases, providing a regulatory balance. Ubiquitin-Specific Protease 30 (USP30), a DUB localized to the OMM, acts as a negative regulator of mitophagy by removing ubiquitin chains from mitochondrial substrates, thereby suppressing the clearance of damaged mitochondria.^{[1][3][4]} Inhibition of USP30 has emerged as a promising therapeutic strategy to enhance mitophagy and protect against neurodegeneration.^{[4][5]}

FT3967385 is a potent and selective N-cyano pyrrolidine-based covalent inhibitor of USP30.^[1] ^[6] By targeting USP30, **FT3967385** promotes the ubiquitination of OMM proteins, enhances the recruitment and activation of Parkin, and ultimately stimulates the autophagic removal of

dysfunctional mitochondria.[2][4][7] This application note provides detailed protocols for using **FT3967385** to investigate ubiquitin signaling pathways in mitophagy.

Mechanism of Action of **FT3967385** in Mitophagy

Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the OMM and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ligase Parkin.[6] Activated Parkin then ubiquitinates various OMM proteins, such as TOM20, creating a signal for autophagic engulfment.[2][3] USP30 counteracts this by removing these ubiquitin marks. **FT3967385** covalently binds to and inhibits USP30, preventing the deubiquitination of OMM proteins.[1] This leads to an amplification of the ubiquitin signal, enhanced Parkin activity, and more efficient clearance of damaged mitochondria.[7]



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Figure 1. Mechanism of **FT3967385** in promoting Parkin-mediated mitophagy.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **FT3967385** based on published data.

Parameter	Value	Cell Line/System	Comments	Reference
USP30 Inhibition (IC50)	~50-100 nM	Recombinant USP30	Concentration-dependent inhibition.	[6]
Target Selectivity	High for USP30	DUB Profiler Screen	Specificity diminishes at concentrations >200 nM.	[2]
TOM20 Ubiquitination	Increased at 200 nM	SH-SY5Y cells	Robust biomarker for USP30 inhibition.	[3][6]
p-Ser65-Ub Accumulation	Increased at 200 nM	SH-SY5Y cells	Indicates enhanced PINK1/Parkin signaling.	[3][6]

Experimental Protocols

Protocol 1: Cellular Assay for Mitophagy Induction

This protocol uses SH-SY5Y neuroblastoma cells, which endogenously express Parkin, to assess the effect of **FT3967385** on mitophagy following mitochondrial depolarization.

Materials:

- SH-SY5Y cells
- DMEM/F12 medium with 10% FBS
- **FT3967385** (stock solution in DMSO)

- Oligomycin (10 μ M) and Antimycin A (4 μ M) (OA) solution
- Primary antibodies: anti-TOM20, anti-pS65-Ubiquitin, anti-GAPDH
- HRP-conjugated secondary antibodies
- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and Western blot equipment

Workflow:

Figure 2. Workflow for analyzing mitophagy induction by Western blot.

Procedure:

- Cell Culture: Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
- Compound Treatment: Pre-treat cells with the desired concentration of **FT3967385** (e.g., 200 nM) or DMSO vehicle for 2 hours.
- Mitochondrial Depolarization: Add Oligomycin (final conc. 10 μ M) and Antimycin A (final conc. 4 μ M) to the media and incubate for the desired time (e.g., 2-4 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting:
 - Load equal amounts of protein onto an SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies (anti-TOM20, anti-pS65-Ub) overnight at 4°C. Use anti-GAPDH as a loading control.

- Incubate with HRP-conjugated secondary antibodies.
- Develop the blot using an ECL substrate and image.
- Data Analysis: Quantify band intensities. An increase in the levels of pS65-Ub and ubiquitinated forms of TOM20 (higher molecular weight smears) in **FT3967385**-treated cells indicates an enhancement of mitophagy signaling.

Protocol 2: In Vitro USP30 Deubiquitinase Assay

This protocol assesses the direct inhibitory activity of **FT3967385** on recombinant USP30.

Materials:

- Recombinant human USP30 enzyme
- Ubiquitin-Rhodamine 110 substrate
- Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5)
- **FT3967385** (serial dilutions in DMSO)
- 384-well assay plates (black, low-volume)
- Fluorescence plate reader

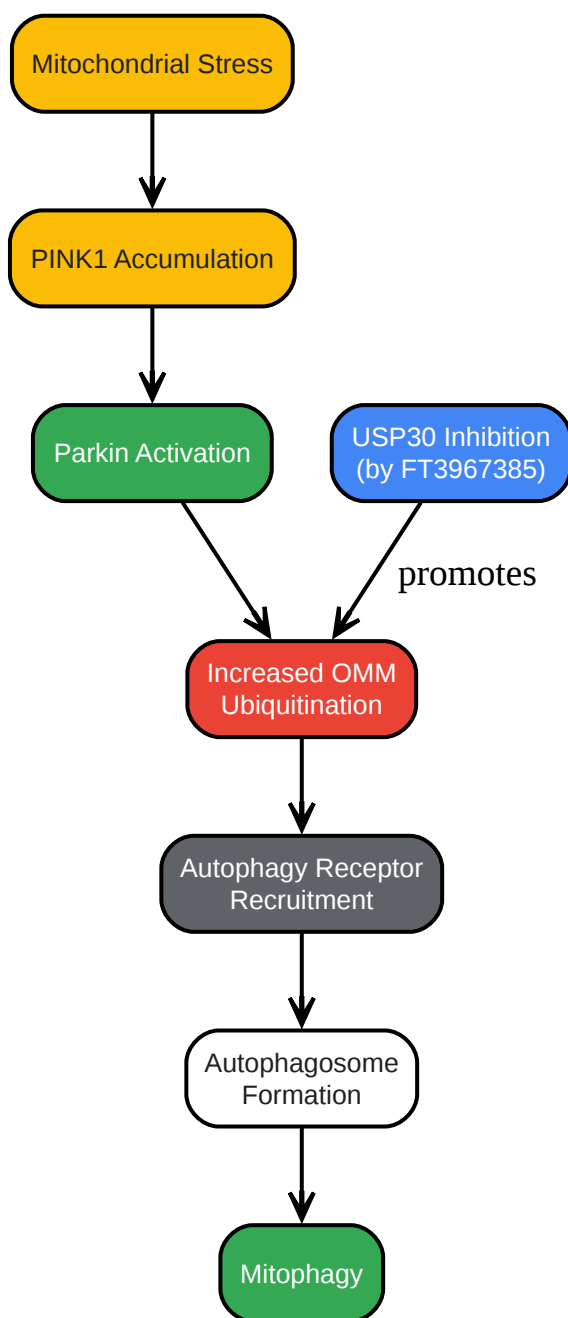
Procedure:

- Prepare Reagents: Prepare serial dilutions of **FT3967385** in assay buffer. Prepare USP30 and Ubiquitin-Rhodamine solutions in assay buffer.
- Assay Reaction:
 - Add **FT3967385** dilutions or DMSO vehicle to the wells of the 384-well plate.
 - Add recombinant USP30 to the wells and incubate for 30 minutes at room temperature to allow for compound binding.
 - Initiate the reaction by adding the Ubiquitin-Rhodamine substrate.

- Fluorescence Measurement: Immediately begin reading the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 30-60 minutes.
- Data Analysis:
 - Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
 - Normalize the rates to the DMSO control.
 - Plot the normalized rates against the logarithm of the **FT3967385** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Downstream Signaling Pathway Analysis

The inhibition of USP30 by **FT3967385** sets off a signaling cascade that can be monitored to understand its cellular effects. The primary pathway involves the stabilization of PINK1 upon mitochondrial damage, leading to the recruitment and activation of Parkin. This results in the ubiquitination of OMM proteins, which are then recognized by autophagy receptors (e.g., NDP52, Optineurin), bridging the damaged mitochondrion to the autophagosome for lysosomal degradation.



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Figure 3. Downstream signaling cascade following USP30 inhibition.

By using the protocols described in this application note, researchers can effectively utilize **FT3967385** as a tool to dissect the intricate roles of ubiquitin signaling in mitochondrial quality control and explore the therapeutic potential of USP30 inhibition in diseases associated with mitochondrial dysfunction.

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